Lys-ala-ala
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysine-alanine-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. The amino group of alanine is protected by a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc). The next amino acid (alanine) is then coupled to the growing peptide chain using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting group is removed, and the process is repeated for the addition of lysine. Finally, the peptide is cleaved from the resin and purified .
Industrial Production Methods
In industrial settings, the production of lysine-alanine-alanine may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in peptide synthesis technologies, such as microwave-assisted synthesis, have further improved the efficiency and scalability of peptide production .
Chemical Reactions Analysis
Types of Reactions
Lysine-alanine-alanine can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new peptide bonds or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are commonly employed.
Substitution: Coupling reagents like DCC or DIC, along with protecting groups like Fmoc, are used in peptide synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can yield lysine aldehyde or lysine carboxylic acid, while reduction can produce lysine thiol derivatives .
Scientific Research Applications
Lysine-alanine-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation, stability, and interactions with other molecules.
Biology: Researchers investigate its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Lysine-alanine-alanine is explored for its potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Mechanism of Action
The mechanism of action of lysine-alanine-alanine involves its interactions with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the context in which the tripeptide is used. In drug delivery, lysine-alanine-alanine can enhance the stability and bioavailability of therapeutic agents by forming stable complexes or conjugates .
Comparison with Similar Compounds
Similar Compounds
Lysine-alanine-glycine: Another tripeptide with similar structural properties but different biological activities.
Lysine-alanine-serine: A tripeptide that may exhibit distinct interactions with enzymes and receptors compared to lysine-alanine-alanine.
Lysine-alanine-valine: This tripeptide has a branched-chain amino acid (valine) that can affect its solubility and stability.
Uniqueness
Lysine-alanine-alanine is unique due to its specific sequence of amino acids, which influences its chemical reactivity, stability, and interactions with biological molecules. Its simplicity and versatility make it an ideal model compound for studying peptide chemistry and exploring various applications in research and industry .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-7(10(17)16-8(2)12(19)20)15-11(18)9(14)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t7-,8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIJIFCXUCZHOL-CIUDSAMLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36509-55-4 | |
Details | Compound: L-Alanine, N-(N-L-lysyl-L-alanyl)-, homopolymer | |
Record name | L-Alanine, N-(N-L-lysyl-L-alanyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36509-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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